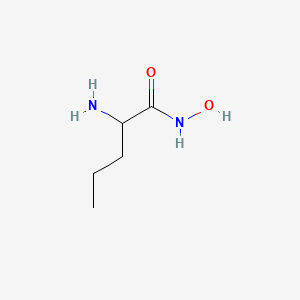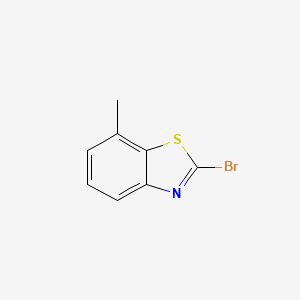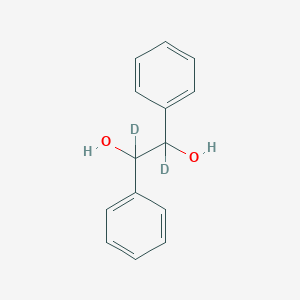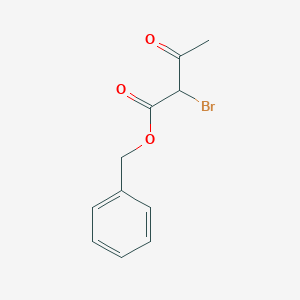
(Pyridin-4-ylmethyl)urea
Overview
Description
(Pyridin-4-ylmethyl)urea is a chemical compound with the CAS number 36226-33-2 . It has been used in various studies, including those involving molecular simulation methods .
Synthesis Analysis
A protocol for the synthesis of unsymmetrical ureas bearing 2-pyridyl units has been developed, relying on metal- and column-free one-pot ammonolysis by using a wide range of aryl and alkyl amines, resulting in nearly quantitative conversions .Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been studied using classical molecular simulation methods . These studies have revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. The reaction initiates through the in situ pyridinolysis of phenyl chloroformate followed by inner molecular rearrangement to phenyl carbamate hydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied using molecular simulation methods . These studies have revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .Scientific Research Applications
Antiproliferative Agents :
- A study by Zhang et al. (2019) highlighted the synthesis and evaluation of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives as antiproliferative agents. These compounds showed significant effects against various cancer cell lines, with certain compounds exhibiting more potency than the control. Additionally, these derivatives could induce apoptosis and arrest the cell cycle in cancer cells (Zhang et al., 2019).
Chemical Synthesis and Functionalization :
- Smith et al. (2013) discussed the lithiation of N-(pyridin-3-ylmethyl)pivalamide and related compounds, which is a crucial step in chemical synthesis. This process allows for the introduction of various substituents, leading to a range of derivative compounds (Smith et al., 2013).
- Rassadin et al. (2016) developed a novel, solvent- and halide-free synthesis method for pyridine-2-yl substituted ureas. This method is notable for its environmental friendliness and ability to accommodate a wide range of functional groups (Rassadin et al., 2016).
Structural Chemistry and Material Science :
- The work by Díaz et al. (2006) investigated the influence of different anions on the structure of metal-organic frameworks involving bipyridylurea ligands. These frameworks have potential applications as nanoporous materials due to their unique structural properties (Díaz et al., 2006).
- Belzile et al. (2014) studied the solvolysis of N,N-bis(2-picolyl)ureas in alcohol solvents, catalyzed by Cu(II) ions. This research is significant in understanding the reactivity and potential applications of these ureas in different solvents (Belzile et al., 2014).
Molecular Docking and Computational Studies :
- Shkir et al. (2018) assessed the electrooptic properties of a chalcone derivative related to pyridin-yl ureas, using computational methods. This study provides insights into the nonlinear optical properties of these compounds, suggesting potential applications in optoelectronics (Shkir et al., 2018).
Future Directions
There is potential for (Pyridin-4-ylmethyl)urea and its derivatives to be used in nonlinear optics . Additionally, a new series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives have been synthesized and shown to have significant antiproliferative effects on cancer cell lines . This suggests that the this compound skeleton might be regarded as new chemotypes for designing effective antiproliferative agents .
Mechanism of Action
Target of Action
(Pyridin-4-ylmethyl)urea, also known as DS68702229, has been identified as a potent activator of Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that catalyzes the rate-limiting step of the nicotinamide adenine dinucleotide (NAD) salvage pathway . NAD plays a pivotal role in energy metabolism and boosting NAD has positive effects on metabolic regulation .
Mode of Action
The compound interacts with its target, NAMPT, by activating it . This activation leads to an increase in cellular NAD levels
Biochemical Pathways
The activation of NAMPT affects the NAD salvage pathway, which is the dominant NAD synthetic pathway in mammals . This pathway converts nicotinamide back to NAD . By increasing the activity of NAMPT, the compound boosts the production of NAD, which is a biologically important cellular factor implicated in many metabolic processes in cells .
Pharmacokinetics
The compound exhibits an excellent pharmacokinetic profile in mice after oral administration . .
Result of Action
The activation of NAMPT and the subsequent increase in cellular NAD levels have several effects. For instance, in the context of obesity, the oral administration of the compound to high-fat diet-induced obese mice resulted in a decrease in body weight . This suggests that the compound could potentially be used in the treatment of obesity.
Biochemical Analysis
Biochemical Properties
(Pyridin-4-ylmethyl)urea has been shown to interact with various biomolecules, including enzymes and proteins, within the cell . These interactions are believed to be responsible for its antiproliferative activity .
Cellular Effects
This compound has been found to have significant effects on various types of cells, particularly cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These actions at the molecular level are believed to be responsible for its antiproliferative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, with varying effects observed at different dosages .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process that is currently being studied . It is believed to interact with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . It is believed that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
pyridin-4-ylmethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7(11)10-5-6-1-3-9-4-2-6/h1-4H,5H2,(H3,8,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZZANSZTMOPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311954 | |
| Record name | N-(4-Pyridinylmethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36226-33-2 | |
| Record name | N-(4-Pyridinylmethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36226-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Pyridinylmethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B3262763.png)



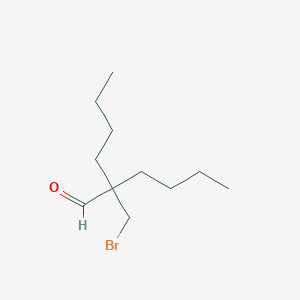
![tert-Butyl ((1S)-2-((1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxyadamantan-1-yl)-2-oxoethyl)carbamate](/img/structure/B3262794.png)

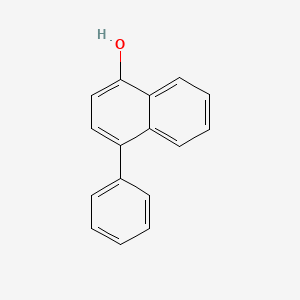
![6-bromo-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3262815.png)
![(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3262820.png)
